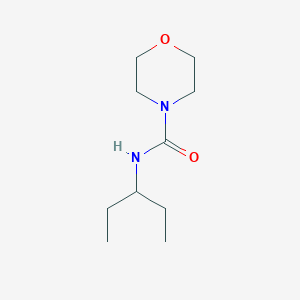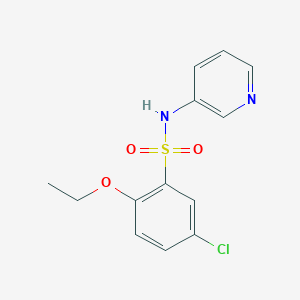![molecular formula C15H13F2N3S2 B5717227 3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)
3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole, also known as DFTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood. However, studies have suggested that this compound induces apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the activity of certain enzymes that are essential for the survival of cancer cells. In addition, this compound has been shown to disrupt the cell cycle and inhibit the formation of new blood vessels, which are essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes, including topoisomerase II and carbonic anhydrase IX. This compound has also been shown to induce the production of reactive oxygen species, which are molecules that can cause damage to cells. In addition, this compound has been shown to inhibit the growth and migration of cells.
Advantages and Limitations for Lab Experiments
3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a variety of solvents, which makes it easy to use in different experimental setups. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole. One potential direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method of this compound to improve its efficacy and reduce its toxicity. Another potential direction is to study the potential of this compound as an antifungal and antibacterial agent. Studies could focus on identifying the specific mechanisms of action of this compound against these pathogens. Finally, future studies could focus on the development of new derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity. This compound has shown promising results as an anticancer, antifungal, and antibacterial agent. Its mechanism of action is not fully understood, but studies have suggested that it induces apoptosis in cancer cells and inhibits the activity of certain enzymes. This compound has several advantages for lab experiments, but also has some limitations. Future studies could focus on optimizing the synthesis method of this compound, investigating its potential as an antifungal and antibacterial agent, and developing new derivatives with improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 2,3-dimethylphenyl isothiocyanate, 2-thiophenecarboxaldehyde, and 4,5-diamino-1,2,4-triazole in the presence of a base. The final product is obtained by the addition of difluoromethylthiolating agent. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole has been extensively studied for its potential application in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound inhibits the growth of various cancer cells, including breast, lung, and colon cancer cells. This compound has also been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
3-(difluoromethylsulfanyl)-4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3S2/c1-9-5-3-6-11(10(9)2)20-13(12-7-4-8-21-12)18-19-15(20)22-14(16)17/h3-8,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWMVHXKDWHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SC(F)F)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)

![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B5717210.png)

![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5717242.png)
![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)